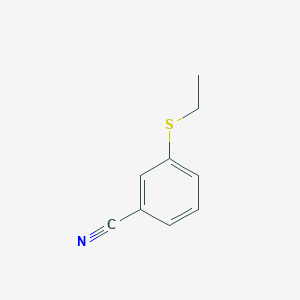

3-(Ethylsulfanyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Ethylsulfanyl)benzonitrile is a useful research compound. Its molecular formula is C9H9NS and its molecular weight is 163.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalysis and Chemical Synthesis 3-(Ethylsulfanyl)benzonitrile is a compound that may find applications in various catalytic and chemical synthesis processes. For example, research has explored the use of related benzonitrile compounds in the catalysis of reactions involving clay, demonstrating the conversion of methyl benzoate and NH3 into benzonitrile and amides over Montmorillonite K10 clay. This process highlights the potential for benzonitrile derivatives in facilitating organic transformations and synthesizing valuable chemical products (Wali et al., 1998).

Electrolytes in Energy Storage Systems Compounds like this compound might also contribute to advancements in energy storage technologies. A study on 4-(Trifluoromethyl)-benzonitrile, a structurally related compound, as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries, shows significant improvement in cyclic stability. This suggests potential roles for benzonitrile derivatives in enhancing the performance and durability of battery systems (Huang et al., 2014).

Pharmaceutical and Biomedical Research Benzonitrile derivatives have been explored for their biochemical properties and potential therapeutic applications. For example, the positron emission tomography (PET) quantification of [11C]-DASB binding to the human serotonin transporter involves a compound structurally related to this compound. This highlights the utility of such compounds in medical imaging and the study of neurological disorders (Ginovart et al., 2001).

Materials Science In materials science, benzonitrile derivatives are being investigated for their role in the synthesis of advanced materials. For instance, the synthesis and structural study of organic conductors derived from the chemical oxidation of bis(ethylenedithio)tetrathiafulvalene in benzonitrile solution indicate potential applications in electronic materials and devices (Beno et al., 1987).

Environmental and Corrosion Studies Research on the understanding of corrosion inhibition of mild steel in an acid medium by new benzonitrile derivatives provides insights into how these compounds can be used to protect metals from corrosion. This is crucial for extending the lifespan of materials in harsh chemical environments (Chaouiki et al., 2018).

将来の方向性

作用機序

Target of Action

It is known that nitriles, a group to which 3-(ethylsulfanyl)benzonitrile belongs, often interact with various enzymes and proteins in the body

Mode of Action

Nitriles are known to undergo various reactions, including nucleophilic substitutions . In these reactions, a nucleophile, a species rich in electrons, attacks an electrophilic carbon in the nitrile, leading to a change in the molecule . This could potentially alter the function of the target molecule, affecting its role in the body.

Biochemical Pathways

Nitriles are known to participate in various biochemical reactions, including the formation of carboxylic acids . These reactions can affect multiple biochemical pathways, leading to downstream effects on cellular functions .

Pharmacokinetics

Its molecular weight of 16324 and predicted density of 111±01 g/cm3 suggest that it may have good bioavailability .

Result of Action

Nitriles are known to undergo various reactions that can lead to the formation of different products, potentially affecting cellular functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactions . Additionally, the pH, temperature, and presence of other molecules can also affect its stability and efficacy .

特性

IUPAC Name |

3-ethylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRLDTZKGXSRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2550129.png)

![2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid](/img/structure/B2550132.png)

![(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B2550135.png)

![N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride](/img/structure/B2550140.png)

![5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2550142.png)

![1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2550148.png)

![(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine](/img/structure/B2550150.png)